2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Overview
Description
2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a chlorobenzene derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2-chloronitrobenzene is reacted with trifluoromethoxide and trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process typically includes halogenation, nitration, and subsequent substitution reactions to introduce the trifluoromethoxy and trifluoromethyl groups. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Pharmaceutical Research: It is investigated for its potential use in drug discovery and development, particularly in the design of molecules with enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity to specific targets. These interactions can modulate biological pathways, leading to desired therapeutic effects or material properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(difluoromethoxy)-4-(trifluoromethyl)benzene
- 2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene
- 2-Chloro-1-(trifluoromethoxy)-5-(trifluoromethyl)benzene
Uniqueness
2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethoxy and trifluoromethyl groups on the benzene ring. This arrangement can significantly influence the compound’s chemical reactivity and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6O/c9-5-3-4(7(10,11)12)1-2-6(5)16-8(13,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFBYDCXUHTJJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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